molecular formula C8H5ClN2O4S B1351683 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride CAS No. 56044-12-3

2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride

Cat. No.: B1351683
CAS No.: 56044-12-3
M. Wt: 260.65 g/mol
InChI Key: LEFXQSDJQGOMPS-UHFFFAOYSA-N
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Description

2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClN2O4S and a molecular weight of 260.66 g/mol . This compound is known for its unique structure, which includes a quinazoline core with sulfonyl chloride and dioxo functional groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride typically involves the reaction of quinazoline derivatives with sulfonyl chloride under controlled conditions. One common method includes the use of microwave-assisted reactions, which can enhance the reaction rate and yield . The reaction conditions often involve the use of an inert atmosphere and room temperature to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using phase-transfer catalysis or metal-catalyzed reactions. These methods are designed to optimize yield and purity while minimizing production costs .

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, which have various applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity . This property makes it a valuable tool in biochemical research for studying enzyme functions and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

2,4-dioxo-1H-quinazoline-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O4S/c9-16(14,15)4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFXQSDJQGOMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390310
Record name 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56044-12-3
Record name 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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